Product packaging for 9,10-diphenylanthracene-2-sulfonic Acid(Cat. No.:CAS No. 70942-81-3)

9,10-diphenylanthracene-2-sulfonic Acid

Cat. No.: B14458995
CAS No.: 70942-81-3
M. Wt: 410.5 g/mol
InChI Key: FMDKPWHXPJEUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9,10-diphenylanthracene-2-sulfonic Acid is a useful research compound. Its molecular formula is C26H18O3S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18O3S B14458995 9,10-diphenylanthracene-2-sulfonic Acid CAS No. 70942-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70942-81-3

Molecular Formula

C26H18O3S

Molecular Weight

410.5 g/mol

IUPAC Name

9,10-diphenylanthracene-2-sulfonic acid

InChI

InChI=1S/C26H18O3S/c27-30(28,29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H,(H,27,28,29)

InChI Key

FMDKPWHXPJEUGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)S(=O)(=O)O

Origin of Product

United States

The Significance of Sulfonated Polycyclic Aromatic Hydrocarbons in Advanced Materials Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Their extended π-conjugated systems endow them with unique electronic and photophysical properties, making them foundational to the development of organic semiconductors and other advanced materials. However, a significant limitation of many PAHs is their poor solubility in common solvents, which hinders their processing and integration into functional devices.

The introduction of sulfonic acid (-SO₃H) groups, a process known as sulfonation, is a powerful strategy to overcome this challenge. Sulfonation imparts hydrophilicity to the otherwise hydrophobic PAH backbone, rendering them soluble in aqueous media. This enhanced solubility not only facilitates their handling and purification but also opens up new avenues for their application in biological and environmental contexts. For instance, the water solubility of sulfonated PAHs is crucial for their use as fluorescent probes and in bio-imaging.

Furthermore, the sulfonate group can influence the electronic properties of the PAH core, providing a means to fine-tune the material's performance for specific applications. The ability to modify the hydrophobic nature of these materials without compromising their desirable electronic characteristics is a key driver for the continued investigation of sulfonated PAHs in materials science.

Historical Development of Anthracene Chemistry and Sulfonation Strategies

Anthracene (B1667546), a three-ring PAH, has a rich history that dates back to its discovery in coal tar. Its derivatives have been pivotal in the development of synthetic dyes and pigments. The core anthracene structure has also been a fundamental building block in the field of organic electronics, valued for its high fluorescence quantum yield and charge-transport properties.

The sulfonation of anthracene itself has been a subject of study for many years. Traditional sulfonation methods often involve the use of harsh reagents like fuming sulfuric acid (oleum) or chlorosulfonic acid. These reactions can sometimes lead to a mixture of products, with sulfonation occurring at different positions on the anthracene ring.

More recently, research has focused on developing more controlled and environmentally friendly sulfonation methods. One such approach involves the use of oleum (B3057394) in an acetic acid and water mixture, which has been successfully applied to 9,10-diphenylanthracene (B110198) (DPA) and its porous polymer analogues. chalmers.se This method offers a more economical and greener alternative to traditional techniques that rely on chlorinated solvents. chalmers.se The development of regioselective sulfonation strategies remains an active area of research, aiming to produce specific isomers with tailored properties.

Scope and Research Trajectories for 9,10 Diphenylanthracene 2 Sulfonic Acid

Multi-Step Organic Synthesis Pathways to the 9,10-Diphenylanthracene Core

The construction of the foundational 9,10-diphenylanthracene (DPA) structure is a critical first step in the synthesis of its sulfonated and other functionalized analogues. This typically involves a multi-step process that begins with the modification of the basic anthracene (B1667546) skeleton to introduce the desired phenyl substituents at the 9 and 10 positions.

Bromination of Anthracene as an Intermediate Step

A common and effective strategy to prepare the DPA core commences with the bromination of anthracene. This electrophilic aromatic substitution reaction introduces bromine atoms at the sterically accessible and electronically rich 9 and 10 positions of the anthracene molecule, yielding 9,10-dibromoanthracene (B139309). This di-brominated intermediate is a versatile precursor for subsequent cross-coupling reactions. The reaction is typically carried out by treating anthracene with a brominating agent, such as elemental bromine, in a suitable organic solvent. The resulting 9,10-dibromoanthracene is a stable, crystalline solid that can be purified by recrystallization.

Suzuki Coupling Reactions for Phenyl Group Incorporation

With the 9,10-dibromoanthracene intermediate in hand, the crucial phenyl groups are introduced via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. bwise.kr This powerful carbon-carbon bond-forming reaction involves the coupling of the di-bromo derivative with an aryl boronic acid, in this case, phenylboronic acid.

The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. chemicalbook.com The base is essential for the activation of the boronic acid. The choice of solvent and reaction conditions, including temperature and reaction time, is critical for achieving high yields of the desired 9,10-diphenylanthracene. Following the reaction, the product is isolated and purified using standard techniques like column chromatography to yield the pure DPA core. chemicalbook.com

Table 1: Typical Reaction Parameters for Suzuki Coupling in DPA Synthesis
ParameterConditionReference
Aryl Halide9,10-Dibromoanthracene chemicalbook.com
Boronic AcidPhenylboronic acid chemicalbook.com
CatalystTetrakis(triphenylphosphine)palladium(0) chemicalbook.com
BaseAqueous sodium carbonate or potassium carbonate chemicalbook.comchalmers.se
Solvent SystemTypically a mixture of an organic solvent (e.g., toluene, THF) and water chalmers.se
TemperatureReflux chalmers.se

Targeted Sulfonation Techniques for this compound

The introduction of a sulfonic acid group at the 2-position of the 9,10-diphenylanthracene core imparts valuable properties such as increased water solubility and the potential for further functionalization. The sulfonation can be achieved through direct electrophilic substitution on the pre-formed DPA molecule or by modifying DPA units already incorporated into larger macromolecular structures.

Direct Sulfonation Approaches with Sulfuric Acid and Fuming Sulfuric Acid

Direct sulfonation of 9,10-diphenylanthracene involves the use of strong sulfonating agents to introduce the -SO3H group onto the aromatic ring. While specific literature detailing the direct sulfonation of DPA to selectively yield the 2-sulfonic acid is not abundant, the general principles of aromatic sulfonation can be applied. The reaction typically employs concentrated sulfuric acid or fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO3), a powerful electrophile.

The reaction conditions, such as the concentration of the sulfonating agent, temperature, and reaction time, are critical in determining the extent and position of sulfonation. Milder conditions would be required to favor monosubstitution and to control the regioselectivity, aiming for the 2-position, which is generally a favored site for electrophilic attack in anthracene systems not substituted at the 9 and 10 positions. However, the presence of the bulky phenyl groups at the 9 and 10 positions can influence the regiochemical outcome.

Post-Synthetic Sulfonation of Porous Aromatic Frameworks

An alternative and effective method for obtaining sulfonated DPA structures is through the post-synthetic modification of porous aromatic frameworks (PAFs) that contain DPA units within their structure. chalmers.seresearchgate.net This approach is particularly useful for creating materials with a high density of sulfonic acid groups, which can enhance properties like ion conductivity and hydrophilicity. chalmers.seresearchgate.net

In this methodology, a pre-synthesized porous polymer incorporating DPA is treated with a sulfonating agent. A common procedure involves the use of fuming sulfuric acid (oleum) in a medium of acetic acid and water. chalmers.seresearchgate.net This method has been shown to be an environmentally friendly and efficient alternative to using chlorosulfonic acid in chlorinated solvents. chalmers.se The success of the sulfonation is confirmed by various analytical techniques, including infrared spectroscopy and elemental analysis, which show the incorporation of sulfur into the material. chalmers.seresearchgate.net The degree of sulfonation can be controlled by the reaction conditions, and this modification leads to a significant increase in the hydrophilicity of the material. chalmers.se

Table 2: Comparison of Sulfonation Techniques for DPA Structures
MethodSubstrateSulfonating AgentKey FeaturesReference
Direct Sulfonation9,10-Diphenylanthracene moleculeConcentrated sulfuric acid, Fuming sulfuric acidAims for selective functionalization of the discrete molecule.General Aromatic Chemistry Principles
Post-Synthetic SulfonationDPA-based Porous Aromatic FrameworksFuming sulfuric acid (oleum) in acetic acid/waterIntroduces sulfonic acid groups into a pre-formed polymer, enhancing material properties. chalmers.seresearchgate.net

Design and Synthesis of Functionalized 9,10-Diphenylanthracene Derivatives

Beyond sulfonation, the DPA core can be functionalized with a variety of other groups to tune its electronic and photophysical properties for specific applications, such as in organic light-emitting diodes (OLEDs). nih.gov The synthetic strategies for these derivatives often leverage the versatility of the DPA scaffold and the reactivity of its aromatic rings.

One approach involves the introduction of nitrogen-containing heterocycles. For instance, an aza-analog of DPA, 2-aza-9,10-diphenylanthracene, has been synthesized through a multi-step sequence involving Diels-Alder cycloaddition reactions. nih.gov This strategic incorporation of a nitrogen atom into the anthracene framework has been shown to impact the electrochemical and optical properties of the molecule. nih.gov

Another strategy focuses on attaching functional groups to the peripheral positions of the DPA core. For example, 9,10-diphenylanthracene derivatives containing 9H-carbazole units have been synthesized for use in blue OLEDs. bwise.kr The synthesis of these materials often involves further cross-coupling reactions on a pre-functionalized DPA intermediate.

Furthermore, the synthesis of 9,10-diphenylanthracene-2,3-dicarboxylic acid derivatives has been achieved through a Diels-Alder reaction of 1,3-diphenylisobenzofuran (B146845) with a suitable dienophile, followed by aromatization. researchgate.net This method provides a route to DPA structures with carboxylic acid functionalities, which can be used for further chemical modifications or to influence the material's solubility and assembly.

These examples highlight the modularity of DPA synthesis, where different functional groups can be strategically incorporated to create a diverse library of materials with tailored properties for a wide range of applications.

Incorporation of Heteroatoms for Electronic Property Modulation (e.g., Aza-analogs)

The substitution of carbon atoms with heteroatoms, such as nitrogen, within the aromatic core of 9,10-diphenylanthracene (DPA) presents a powerful strategy for modulating its fundamental electronic properties. semanticscholar.orgnih.gov The introduction of a nitrogen atom to create an aza-analog, for instance, significantly influences the molecule's electrochemical and optical behavior. nih.govrsc.org

A comparative analysis of 9,10-diphenylanthracene (DPA) and its 2-aza-9,10-diphenylanthracene (aza-DPA) counterpart reveals distinct differences in their electronic landscapes. rsc.orgnih.gov The nitrogen atom in the aza-DPA scaffold renders the molecule easier to reduce and more difficult to oxidize compared to the parent DPA. rsc.org This is reflected in their cyclic voltammetry data, where aza-DPA exhibits a less negative reduction potential and a more positive oxidation potential. rsc.org

These electronic perturbations also manifest in the optical properties of the molecules. The incorporation of nitrogen leads to a narrowing of the HOMO-LUMO energy gap, which results in a discernible red-shift in both the absorption and photoluminescence spectra of aza-DPA when compared to DPA. rsc.org This strategic placement of a heteroatom provides a method for tuning the emission color, a critical factor in the development of materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.net In OLED devices, the use of aza-DPA has been shown to cause a red shift in electroluminescence, a phenomenon attributed to the formation of an exciplex between the aza-DPA layer and the hole-transport layer. nih.govnih.gov

CompoundOxidation Potential (V vs. Ag/Ag⁺)Reduction Potential (V vs. Ag/Ag⁺)Absorption Maxima (nm)Emission Maxima (nm)
9,10-Diphenylanthracene (DPA)1.38 (reversible)-1.78 (reversible)350, 370, 390410, 430
2-Aza-9,10-diphenylanthracene (aza-DPA)1.53 (irreversible)-1.45 (reversible)360, 380, 400420, 440

Molecular Engineering of Substituents for Tunable Optoelectronic Characteristics

Beyond heteroatom incorporation, the optoelectronic characteristics of 9,10-diphenylanthracene derivatives can be finely tuned through the molecular engineering of substituents on the anthracene core and its pendant phenyl rings. semanticscholar.orgrsc.org The attachment of various functional groups allows for the systematic modification of properties such as fluorescence quantum yield, emission wavelength, and charge transport capabilities. rsc.orgrsc.org

Research into a series of 9,10-substituted anthracenes has demonstrated that the nature of the substituent plays a crucial role in the resulting photophysical properties. rsc.org While substitutions on the phenyl rings generally have a minor impact on the UV/Vis absorption spectra, the fluorescence properties can be significantly altered. rsc.org For instance, the introduction of thiophene (B33073) substituents can lead to a dramatic decrease in the fluorescence quantum yield from near unity to less than 10%. rsc.org Conversely, certain phenyl-substituted derivatives can exhibit fluorescence quantum yields that slightly exceed that of the benchmark 9,10-diphenylanthracene. rsc.org

The electronic nature of the substituents, whether electron-donating or electron-withdrawing, influences the energy levels of the molecule and, consequently, its emission characteristics. rsc.org For example, attaching carbazole (B46965) derivatives to the 9,10-diphenylanthracene core has been explored for developing blue organic light-emitting diodes. documentsdelivered.com Furthermore, the introduction of bulky groups can prevent aggregation-induced quenching in the solid state, which is a critical consideration for the fabrication of efficient optoelectronic devices. acs.org The strategic placement of substituents can also impact intermolecular interactions and molecular packing in the solid state, which in turn affects charge transport properties. datapdf.com

Substituent at 9,10-positionsAbsorption Maxima (nm)Emission Maxima (nm)Fluorescence Quantum Yield (Φf)
Phenyl3784320.95
4-(Trifluoromethyl)phenyl379431>0.99
4-Pyridyl380436>0.99
4-Benzonitrile384436>0.99
2-Thienyl3994480.09
5-Bromo-2-thienyl4044560.02

Spectroscopic Characterization of Electronic Transitions

The introduction of a sulfonate group to the 9,10-diphenylanthracene (DPA) core significantly influences its electronic properties, which can be meticulously examined through UV-Visible absorption spectroscopy.

UV-Visible Absorption Spectroscopy and Spectral Red-Shifts

The UV-Visible absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet and visible regions. In aqueous solutions, its sodium salt (DPAS) exhibits a complex absorption pattern. The presence of the sulfonate group, a strongly electron-withdrawing and water-solubilizing moiety, induces a noticeable bathochromic (red) shift in the absorption maxima compared to the parent DPA molecule in non-polar solvents. This shift is attributed to the alteration of the electronic distribution within the anthracene core, influenced by the polar sulfonate group.

Determination of Molar Absorption Coefficients

The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter in its spectroscopic characterization. For DPAS in aqueous solution, the determination of ε values across its absorption spectrum provides quantitative insight into the probability of its electronic transitions. While specific molar absorption coefficients for this compound are not extensively documented in readily available literature, studies on similar sulfonated aromatic hydrocarbons suggest that the values would be comparable in magnitude to those of the parent DPA, which are known to be in the range of 10,000 to 14,000 M⁻¹cm⁻¹ for its principal absorption bands.

Advanced Fluorescence and Luminescence Mechanistic Studies

The fluorescence properties of this compound are of significant interest due to its potential applications as a fluorescent probe and in chemiluminescence systems.

Fluorescence Quantum Yield Determinations in Various Solvents

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is highly dependent on the solvent environment. For the parent compound, 9,10-diphenylanthracene, the quantum yield is close to unity in many organic solvents, indicating very efficient fluorescence. The introduction of the sulfonate group and the use of aqueous media can influence this efficiency. For sodium 9,10-diphenylanthracene-2-sulfonate (DPAS), the fluorescence emission peak has been observed at 430 nm in aqueous solutions. researchgate.net The quantum yield in water is expected to be high, though it may be slightly lower than that of DPA in non-polar solvents due to potential quenching effects in the aqueous environment.

Time-Resolved Emission Spectroscopy and Lifetime Measurements

Time-resolved emission spectroscopy provides crucial information about the excited state lifetime (τ) of a fluorophore. For DPAS, such studies would reveal the temporal decay of its fluorescence intensity following excitation. While specific lifetime measurements for this compound are not widely reported, the parent DPA exhibits a fluorescence lifetime of several nanoseconds in solution. It is anticipated that the sulfonated derivative would also possess a lifetime in a similar nanosecond timescale, which could be influenced by the solvent polarity and viscosity.

Excitation and Emission Spectral Analysis in Different Aggregate States (solution, nanoaggregates, thin films, crystals)

The photophysical properties of 9,10-diphenylanthracene and its derivatives are known to be significantly affected by their aggregation state. In dilute solutions, these molecules typically exist as monomers and exhibit their characteristic sharp absorption and emission spectra. However, in more concentrated solutions or in the solid state (nanoaggregates, thin films, and crystals), intermolecular interactions can lead to the formation of aggregates, such as excimers, which are excited-state dimers.

For 9,10-diphenylanthracene, studies in nanoaggregates and thin films have shown the emergence of a new, red-shifted emission band attributed to excimer formation, in addition to the monomer emission. This indicates that in the aggregated state, the excited molecules can interact with ground-state molecules to form these transient species. While specific studies on the aggregation behavior of this compound are limited, it is plausible that the presence of the ionic sulfonate group could lead to different aggregation behavior in various media, potentially influencing the formation of excimers and thus altering the emission spectra. The strong intermolecular forces in crystals can also lead to distinct spectral features compared to the solution phase.

pH-Sensitive Fluorescence Quenching Mechanisms (e.g., Photoinduced Electron Transfer (PET))

The introduction of a sulfonic acid group to the 9,10-diphenylanthracene (DPA) core imparts water solubility, enabling the study of its photophysical properties in aqueous media and creating opportunities for pH-sensitive applications. researchgate.net The fluorescence of such derivatives can be modulated by pH through mechanisms like photoinduced electron transfer (PET). PET is a process where an electron is transferred from a donor to an acceptor molecule in the excited state, leading to fluorescence quenching. youtube.comnih.gov

In the context of a sulfonated DPA derivative, pH sensitivity can be engineered by incorporating a receptor unit whose ability to participate in PET is dependent on its protonation state. For instance, a tertiary amino group can act as an electron donor, quenching the fluorescence of the DPA fluorophore via PET. Upon exposure to an acidic environment, the amino group becomes protonated. This protonation effectively inhibits its electron-donating capability, thus blocking the PET process and restoring intense fluorescence. mdpi.com This "off-on" switching behavior makes these compounds suitable as fluorescent probes for detecting changes in pH or the presence of acidic vapors. mdpi.com

Exciton (B1674681) and Charge Carrier Dynamics

Singlet Exciton Diffusion Coefficients and Annihilation Kinetics

In the solid state, the dynamics of photoexcited states in DPA derivatives are governed by the movement of excitons. A singlet exciton is a mobile, quasi-particle pair of an electron and a hole in a singlet spin configuration. The diffusion of these singlet excitons is a critical process for optoelectronic applications and can be investigated through exciton-exciton annihilation kinetics. rsc.orgresearchgate.net This phenomenon occurs at high excitation fluences, where two singlet excitons interact, resulting in the annihilation of one or both, which can be observed through changes in the fluorescence decay rate. rsc.orgresearchgate.net

Research on 9,10-diphenylanthracene (DPA) nanoaggregates has shown that the singlet exciton diffusion coefficient is significantly slower—by almost an order of magnitude—than that in nanoaggregates of unsubstituted anthracene. rsc.orgresearchgate.net This reduced diffusion rate is attributed to the near-perpendicular orientation of the phenyl rings at the 9 and 10 positions of the anthracene core. This conformation increases the intermolecular distance between the anthracene units, thereby impeding the rate of exciton hopping. rsc.orgresearchgate.net

Conversely, more ordered molecular packing, such as in thin films and crystalline forms of DPA, facilitates significantly faster singlet exciton diffusion. rsc.orgresearchgate.net The proper preparation of films to create a uniform and energetically ordered environment can enhance nondispersive triplet diffusion, a principle that also applies to singlet excitons. acs.org

Table 1: Comparison of Exciton Diffusion Properties in DPA and Anthracene This table is for illustrative purposes, based on qualitative findings from the cited research.

Material Form Key Structural Feature Relative Singlet Exciton Diffusion Rate
DPA Nanoaggregate Phenyl groups increase intermolecular distance Slower rsc.orgresearchgate.net
Anthracene Nanoaggregate Planar core, closer packing Faster rsc.orgresearchgate.net

Interplay of Exciton-Excimer Dynamics in Solid Forms and Nanoaggregates

While DPA exhibits strong blue molecular fluorescence in solution, its emission characteristics in the solid state are more complex, featuring contributions from both localized singlet excitons and excimers. rsc.orgresearchgate.net An excimer is an excited-state dimer formed between two molecules, one of which is in an excited state, and it typically emits at a lower energy (longer wavelength) compared to the monomeric exciton. sci-hub.st

In solid forms of DPA, such as nanoaggregates, thin films, and crystals, the emission spectrum often covers both the blue region (from excitons) and the green spectral region (from excimers). rsc.orgresearchgate.net The balance between these two emissive states is highly dependent on the material's morphology and degree of molecular order. rsc.orgresearchgate.net

In well-ordered crystalline states , excimer emission is the dominant pathway. Favorable intermolecular orbital overlap, facilitated by the packing of adjacent phenyl substituents, allows for the rapid relaxation of the exciton to the excimer state on a sub-nanosecond timescale. rsc.orgresearchgate.net

In nanoaggregates , the relative contribution of the excimer state diminishes as the size of the nanoparticle decreases. rsc.orgresearchgate.net This suggests that excimer formation is more prevalent at sites with specific packing arrangements or defects that are more common in larger or more ordered structures. sci-hub.st

Time-resolved emission studies confirm that the exciton state populates the excimer state, revealing the dynamic interplay between these two excited species. rsc.orgrsc.org

Triplet Excited State Formation and Intersystem Crossing Efficiencies

The formation of triplet excited states from photoexcited singlet states occurs through a process known as intersystem crossing (ISC), a radiationless transition between two electronic states of different spin multiplicity. wikipedia.org The efficiency of ISC is a crucial parameter that dictates the population of the triplet manifold, which is fundamental for processes like phosphorescence and triplet-triplet annihilation. researchgate.net

In DPA derivatives, the ISC rate can be significantly influenced by chemical substitution. Research on non-symmetric DPA compounds has shown that substitution at the 2nd position of the anthracene core—the same position as the sulfonic acid group in this compound—can lead to a tenfold increase in the ISC rate compared to unsubstituted DPA. rsc.org This enhancement occurs even while maintaining high fluorescence quantum yields, indicating a complex interplay between radiative decay from the singlet state and the non-radiative crossing to the triplet state. rsc.org

While direct ISC is a primary pathway, other mechanisms can also lead to triplet state formation. In some DPA dimers and trimers, triplet states have been observed to form through the recombination of charges in a charge-separated state, particularly in polar solvents. nih.gov The efficiency of triplet formation is a key factor in determining the potential of a molecule for applications that rely on triplet excitons, such as photodynamic therapy or photon upconversion. rsc.org

Triplet-Triplet Annihilation (TTA) Upconversion Processes

Triplet-triplet annihilation (TTA) is a process where two low-energy photons are converted into a single higher-energy photon, a phenomenon known as photon upconversion. acs.orgnih.gov This process is of great interest for applications such as solar energy conversion and photocatalysis because it can proceed under low-intensity, non-coherent light. nih.govacs.org TTA-UC systems typically involve two components: a sensitizer (B1316253) and an annihilator (or emitter). nih.gov

The mechanism proceeds as follows:

The sensitizer (e.g., a platinum porphyrin complex) absorbs a low-energy photon and undergoes efficient intersystem crossing (ISC) to its triplet state. nih.gov

The triplet energy is transferred from the sensitizer to the annihilator (the DPA derivative), populating the annihilator's triplet state. princeton.edu

Two triplet-excited annihilator molecules diffuse and collide. Through TTA, one molecule returns to the ground state while the other is promoted to an excited singlet state. chemrxiv.org

This excited singlet state then decays radiatively, emitting a high-energy (upconverted) photon. nih.gov

The upconversion quantum yield (Φ_UC) is a measure of the process's efficiency. DPA and its derivatives are benchmark annihilators due to their high fluorescence quantum yields and appropriate triplet energy levels. nih.govrsc.org Studies on DPA dimers have shown that molecular geometry plays a crucial role, with a meta-coupled DPA dimer achieving a high Φ_UC of 21.2% (out of a theoretical maximum of 50%), which is comparable to that of the DPA monomer (24.0%). acs.org A long triplet lifetime is a critical parameter for achieving high TTA efficiency, as it increases the probability of two triplet excitons encountering one another. nih.govacs.org

Table 2: TTA Upconversion Performance of DPA Derivatives Data extracted from a study on DPA dimers. acs.org

Compound Upconversion Quantum Yield (Φ_UC) Triplet Lifetime (τ_T)
DPA (monomer) 24.0% 8.8 ms

Photoinduced Electron Transfer Mechanisms in Derivatives

Photoinduced electron transfer (PET) is a fundamental process in DPA derivatives that can be harnessed for various applications, including chemical sensing and the development of optoelectronic materials. ias.ac.inresearchgate.net PET involves the transfer of an electron to or from the photoexcited DPA core, which can lead to fluorescence quenching or the generation of charge-separated states. ias.ac.in

By covalently linking electron-donating or electron-accepting moieties to the DPA framework, it is possible to create systems where PET occurs efficiently upon photoexcitation. researchgate.net This process has been observed in both solution and the solid state. The feasibility of PET can be predicted by thermodynamic calculations, such as those using the Rehm-Weller equation, and corroborated by quantum chemical studies. researchgate.net

The introduction of a sulfonic acid group makes DPA derivatives water-soluble, allowing for the study of PET in aqueous environments. For example, investigations of a sulfonated poly(p-phenylene ethynylene) polymer demonstrated efficient fluorescence quenching by cationic electron acceptors via PET. rsc.org Ultrafast spectroscopic techniques revealed that the forward electron transfer can occur on a sub-picosecond timescale, forming the radical cation of the polymer. rsc.org The subsequent charge recombination, or back electron transfer, is typically slower, allowing for the transient existence of the charge-separated state. rsc.orgias.ac.in The ability to control and modulate these PET processes through molecular design and external stimuli is key to the functional application of these DPA derivatives. rsc.orgresearchgate.net

Electrochemiluminescence (ECL) Emission Mechanisms

Electrochemiluminescence (ECL) is a process where species generated at an electrode surface undergo a high-energy electron transfer reaction to form an electronically excited state that emits light. For this compound (DPAS), which is typically handled as its water-soluble sodium salt, ECL can be generated through distinct oxidative and reductive pathways, often involving the use of a coreactant to enhance the efficiency and stability of the light-emitting process. utexas.edu

Oxidative and Reductive ECL Pathways

The ECL emission from DPAS originates from its fluorescent excited singlet state, with a characteristic blue emission peak around 430 nm. utexas.edu This excited state can be reached through two primary pathways: an oxidative-reduction (or anodic) pathway and a reductive-oxidation (or cathodic) pathway.

Oxidative-Reduction Pathway: In this pathway, the initial step involves the electrochemical oxidation of DPAS at the electrode surface to form a radical cation (DPAS•+). This is typically performed in the presence of a coreactant, such as tri-n-propylamine (TPrA). utexas.edumdpi.com The TPrA is also oxidized, losing an electron to form its radical cation (TPrA•+), which is unstable and rapidly deprotonates to form a strongly reducing intermediate radical (TPrA•). This intermediate can then react with the DPAS radical cation (DPAS•+) in a high-energy electron transfer reaction. This reaction regenerates the ground state TPrA and produces the excited singlet state of DPAS (¹DPAS*), which then relaxes to the ground state by emitting a photon. utexas.edu

The sequence of reactions in the oxidative-reduction pathway with TPrA is as follows:

Oxidation at the electrode: DPAS - e⁻ → DPAS•+ TPrA - e⁻ → TPrA•+

Coreactant decomposition: TPrA•+ → TPrA• + H⁺

Electron transfer and excitation: DPAS•+ + TPrA• → ¹DPAS* + Products

Luminescence: ¹DPAS* → DPAS + hν (light)

Reductive-Oxidation Pathway: Conversely, the reductive-oxidation pathway begins with the electrochemical reduction of DPAS to its radical anion (DPAS•−). This process is facilitated by a coreactant like peroxydisulfate (S₂O₈²⁻), particularly in solvent mixtures such as acetonitrile-water. utexas.edu The peroxydisulfate is simultaneously reduced, breaking apart to form the highly oxidizing sulfate (B86663) radical anion (SO₄•−). This powerful oxidant then reacts with the electrochemically generated DPAS radical anion (DPAS•−). The subsequent energetic electron transfer results in the formation of the excited singlet state of the luminophore (¹DPAS*), which then luminesces. utexas.edu

The sequence of reactions in the reductive-oxidation pathway with S₂O₈²⁻ is as follows:

Reduction at the electrode: DPAS + e⁻ → DPAS•− S₂O₈²⁻ + e⁻ → SO₄•− + SO₄²⁻

Electron transfer and excitation: DPAS•− + SO₄•− → ¹DPAS* + SO₄²⁻

Luminescence: ¹DPAS* → DPAS + hν (light)

In both pathways, the resulting ECL spectrum is characteristic of the fluorescence of DPAS, confirming that the emission originates from the intact molecule's excited state. utexas.edu

Table 1: Comparison of DPAS ECL Pathways

Feature Oxidative-Reduction Pathway Reductive-Oxidation Pathway
Initial Step Oxidation of DPAS Reduction of DPAS
DPAS Intermediate Radical Cation (DPAS•+) Radical Anion (DPAS•−)
Typical Coreactant Tri-n-propylamine (TPrA) Peroxydisulfate (S₂O₈²⁻)
Coreactant Intermediate Strongly reducing radical (TPrA•) Strongly oxidizing radical (SO₄•−)
Excitation Reaction DPAS•+ + TPrA• → ¹DPAS* DPAS•− + SO₄•− → ¹DPAS*
Solvent Aqueous media Acetonitrile-water mixtures

Coreactant Effects on ECL Intensity and Stability

The choice of coreactant is critical in ECL systems as it directly influences the intensity of the emitted light and the stability of the system over time. Coreactants are sacrificial compounds that, upon electrochemical reaction, generate highly reactive intermediates, bypassing the need to generate both the radical anion and cation of the luminophore at the same electrode, which can be unstable. unipd.it

Tri-n-propylamine (TPrA): TPrA is a widely used coreactant for oxidative-reduction ECL. mdpi.com Its primary role is to generate a potent reducing agent upon oxidation and subsequent deprotonation. utexas.edu This mechanism avoids the direct electrochemical reduction of DPAS, which might occur at a potential where the species is unstable. The use of TPrA in aqueous solutions with DPAS produces a stable and efficient blue ECL emission. utexas.edu The concentration of the coreactant is a key parameter; sufficient concentration is required to ensure the efficient generation of the TPrA• radical for the light-producing reaction.

Peroxydisulfate (S₂O₈²⁻): In the reductive-oxidation pathway, peroxydisulfate is a common and effective coreactant. utexas.eduunipd.it Its reduction leads to the formation of the sulfate radical anion (SO₄•−), a very strong oxidizing agent. This allows for the generation of the excited state (¹DPAS*) from the luminophore's radical anion at a single potential, enhancing the simplicity and control of the experiment. The ECL of DPAS with S₂O₈²⁻ has been successfully demonstrated in acetonitrile-water solutions, providing a robust method for generating light via the cathodic pathway. utexas.edu

Benzoyl Peroxide (BPO): Benzoyl peroxide is another effective coreactant, typically used in reductive-oxidation ECL systems. usm.edunih.gov Similar to peroxydisulfate, its reduction generates highly reactive radical intermediates that can react with the luminophore's radical anion to produce the excited state. Studies on water-soluble derivatives of 9,10-diphenylanthracene have identified BPO as a highly suitable coreactant, contributing to efficient ECL signal generation. usm.edu

The presence of these coreactants enhances ECL intensity by creating a highly efficient chemical route to the excited state. They also improve stability by eliminating the need for potential cycling between extreme anodic and cathodic values, which can lead to the degradation of the luminophore's radical ions and electrode fouling. utexas.edu

Table 2: Common Coreactants for DPAS and Their Roles

Coreactant ECL Pathway Role Generated Intermediate Benefit
Tri-n-propylamine (TPrA) Oxidative-Reduction Sacrificial reductant TPrA• (Strong Reductant) Enables efficient anodic ECL in aqueous media. utexas.edu
Peroxydisulfate (S₂O₈²⁻) Reductive-Oxidation Sacrificial oxidant SO₄•− (Strong Oxidant) Facilitates intense cathodic ECL. utexas.edu
Benzoyl Peroxide (BPO) Reductive-Oxidation Sacrificial oxidant Benzyloxy radical (C₆H₅CO₂•) Suitable for efficient ECL with DPA derivatives. usm.edu

Computational Chemistry and Theoretical Modeling of 9,10 Diphenylanthracene 2 Sulfonic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of organic semiconducting materials. These methods provide detailed information about molecular orbitals, energy levels, and electronic transitions.

Density Functional Theory (DFT) is a widely used method to determine the ground-state electronic structure of molecules. For DPA and its derivatives, DFT calculations are employed to optimize the molecular geometry in both the ground (S₀) and first triplet excited states (T₁). kyushu-u.ac.jpmdpi.com These optimized geometries are crucial for subsequent calculations of electronic properties. Time-Dependent Density Functional Theory (TD-DFT) is then often used to investigate the nature of the first singlet excited state (S₁). kyushu-u.ac.jp

Theoretical studies on related 9,10-disubstituted anthracenes have utilized DFT to explore how different substituents impact their fluorescence properties. kyushu-u.ac.jp For instance, in a series of 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes, DFT calculations were instrumental in understanding the electronic and steric effects of various substituents on the molecule's structural and photophysical properties. kyushu-u.ac.jp These computational approaches allow for a detailed analysis of how the introduction of different functional groups, such as the sulfonic acid group, could influence the electronic landscape of the DPA core.

Furthermore, DFT has been used to investigate the electronic structure of DPA in both neutral and ionic states, providing insights into its reactivity, stability, and conductivity. researchgate.net Such calculations are essential for predicting how the molecule will behave in an electronic device where it may exist in charged states.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of a material, as well as its charge transport characteristics.

For DPA and its derivatives, the HOMO and LUMO are typically localized on the π-conjugated anthracene (B1667546) core. rsc.org The introduction of substituents can significantly alter the energies of these frontier orbitals. For example, the incorporation of a nitrogen atom into the DPA scaffold, creating an aza-DPA, has been shown to impact the electrochemical and optical properties, leading to a redshift in absorption and emission spectra. ucla.edu

Computational studies on various DPA derivatives have shown that the extent of π-conjugation and the electron-donating or electron-withdrawing nature of the substituents directly affect the HOMO-LUMO band gap. researchgate.net The sulfonic acid group (-SO₃H) is an electron-withdrawing group. Therefore, its introduction at the 2-position of the DPA core is expected to lower the energy levels of both the HOMO and LUMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted DPA. A smaller energy gap generally results in a redshift of the absorption and emission spectra.

The following table summarizes representative theoretical HOMO and LUMO energy levels and the corresponding energy gap for DPA, which can serve as a baseline for understanding the effects of sulfonation.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
9,10-Diphenylanthracene (B110198) (DPA)-5.8-2.23.6

Note: These are typical values from theoretical calculations and can vary depending on the computational method and basis set used.

Theoretical Simulation of Charge Transport and Mobility

The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the active materials. Theoretical simulations play a crucial role in predicting and understanding the mechanisms of charge movement through these materials.

Marcus-Hush theory is a cornerstone for describing electron transfer rates in molecular systems. wikipedia.org It relates the rate of charge transfer to two key parameters: the electronic coupling between adjacent molecules (transfer integral) and the reorganization energy. The reorganization energy consists of contributions from the structural relaxation of the molecule (inner-sphere) and the rearrangement of the surrounding solvent or matrix (outer-sphere).

Theoretical studies have applied Marcus-Hush theory to understand charge transfer in anthracene derivatives. nih.gov For instance, the theory has been used to calculate intersystem crossing rates in donor-acceptor systems, which is relevant for understanding the photophysics of these materials. nih.govacs.org The validity of Marcus theory for outer-sphere heterogeneous electron transfer has been investigated for the electro-oxidation of a range of anthracene derivatives. acs.orgresearchgate.net These studies highlight the importance of the solvent's dielectric properties and the hydrodynamic radii of the molecules in determining the rate of electron transfer. acs.orgresearchgate.net

For 9,10-diphenylanthracene-2-sulfonic acid, the presence of the polar sulfonic acid group would significantly influence the outer-sphere reorganization energy, especially in polar solvents. This would, in turn, have a direct impact on the charge transfer rates as predicted by the Marcus-Hush model.

The charge carrier mobility (both for holes and electrons) is a critical parameter for the performance of organic semiconductors. Theoretical calculations can predict these mobilities by considering the molecular packing in the solid state and the charge transfer rates between adjacent molecules.

For DPA and its derivatives, theoretical investigations have explored the relationship between molecular structure, crystal packing, and charge transport properties. rsc.orgnih.govrsc.org For example, studies on 2,6-diphenyl anthracene (2,6-DPA) have shown it to be a high-hole-mobility organic semiconductor. rsc.orgnih.gov Computational methods combining quantum-chemical calculations and molecular dynamics simulations have been used to compare the intrinsic hole transport properties of DPA isomers. rsc.orgnih.gov

The prediction of charge mobility often involves calculating the charge transfer integrals and reorganization energies for various molecular pairs within the crystal structure. These parameters are then used in models based on hopping theory to estimate the mobility. nih.gov The results of such calculations for DPA have indicated that it can exhibit high hole mobility. rsc.org The introduction of a sulfonic acid group would likely lead to different solid-state packing due to intermolecular hydrogen bonding, which would significantly affect the charge transfer integrals and, consequently, the hole and electron mobilities.

The table below presents theoretically calculated charge mobility values for DPA, providing a reference for the potential charge transport properties of its sulfonated derivative.

CompoundHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
9,10-Diphenylanthracene (DPA)~1.5 - 3.7~13

Note: These values are based on theoretical predictions and can be highly dependent on the crystal structure and computational methodology. Experimental values can also vary. rsc.orgmdpi.com

Molecular Dynamics Simulations of Structural Conformations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. rsc.org MD simulations can provide insights into the conformational flexibility of molecules and the nature of intermolecular interactions in both solution and the solid state.

For DPA derivatives, MD simulations can be used to explore the rotational dynamics of the phenyl groups relative to the anthracene core. rsc.org The dihedral angle between the phenyl rings and the anthracene plane is a key structural parameter that influences the electronic properties and molecular packing. mdpi.com In the solid state, this angle can vary depending on the crystal polymorph. mdpi.com

Computational Insights into Photochemical Reaction Pathways and Dissociation of this compound

A comprehensive search of available research literature did not yield specific studies focused on the computational and theoretical modeling of the photochemical reaction pathways and dissociation of this compound. While the synthesis and experimental photophysical properties of its sodium salt, sodium 9,10-diphenylanthracene-2-sulfonate, have been described, detailed computational investigations into its excited-state dynamics, reaction mechanisms, and dissociation processes are not present in the reviewed sources.

Theoretical studies are crucial for elucidating the complex mechanisms that govern the behavior of molecules upon photoexcitation. Such computational work would typically involve methods like Time-Dependent Density Functional Theory (TD-DFT) or multireference methods (e.g., CASSCF/CASPT2) to explore the potential energy surfaces of the excited states. These calculations could predict the geometries of excited-state intermediates and transition states, identify conical intersections that facilitate non-radiative decay pathways, and calculate the energy barriers for various photochemical reactions, including dissociation of the sulfonic acid group or other bonds.

Although data exists for the parent compound, 9,10-diphenylanthracene (DPA), and other sulfonated aromatic molecules, this information cannot be directly extrapolated to predict the specific photochemical behavior of this compound. The presence of the sulfonic acid group is expected to significantly influence the electronic structure, solubility, and intermolecular interactions, thereby altering its photochemical and photophysical properties compared to the unsubstituted DPA.

Future computational studies would be invaluable for providing a molecular-level understanding of the deactivation pathways of excited this compound, complementing experimental observations and guiding the design of new photoactive materials.

Supramolecular Architectures and Self Assembly of Sulfonated Diphenylanthracenes

Design Principles for Directed Self-Assembly

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures is known as self-assembly. The design of systems based on sulfonated diphenylanthracenes for directed self-assembly relies on encoding specific connectivity and interaction strengths into the molecular components. researchgate.net Key principles involve the careful balance of various non-covalent interactions, including π-π stacking, hydrogen bonding, and electrostatic forces. core.ac.uk

For molecules like 9,10-diphenylanthracene (B110198), the planar aromatic core facilitates π-stacking, which encourages the formation of one-dimensional or two-dimensional assemblies. core.ac.ukresearchgate.net The introduction of substituents, such as the sulfonate group, provides directional control over the assembly process. Surfactant-assisted self-assembly is another effective strategy, where surfactant molecules can selectively adhere to different crystal facets, thereby guiding the growth and final morphology of the resulting nanostructures. researchgate.netntu.edu.sg The ultimate goal is to engineer components that reliably assemble into complex, desired structures by carefully selecting and tuning the short-range interactions between them to maximize the yield of the target architecture. nih.govnih.govharvard.edu

Role of Sulfonate Groups in Electrostatic Interactions and Hydrophilicity

The sulfonate group (-SO₃H or its salt form, -SO₃Na) is a pivotal functionality in the self-assembly of diphenylanthracene derivatives, primarily in aqueous media. Its introduction drastically improves the hydrophilicity of the otherwise hydrophobic DPA backbone. chalmers.seresearchgate.netcore.ac.uk This enhanced water dispersibility is a direct result of the ionic nature of the sulfonate group, which readily interacts with polar water molecules. researchgate.net

From an electrostatic standpoint, the negatively charged sulfonate groups introduce strong repulsive or attractive forces that can direct the organization of molecules. In aqueous solutions, these charged groups can influence the formation of specific aggregates and prevent uncontrolled precipitation. The sulfonation of porous aromatic frameworks (PAFs) based on DPA has been shown to transform a completely hydrophobic material into one with excellent processability in water. chalmers.seresearchgate.net This functionalization not only makes the materials more suitable for applications in aqueous environments but also introduces sites for proton conduction and ion removal, highlighting the versatile role of the sulfonate group. researchgate.netcore.ac.ukresearchgate.net

Fabrication and Characterization of Supramolecular Nanostructures

The principles of self-assembly, guided by the properties of the sulfonate group, enable the fabrication of a variety of supramolecular nanostructures with distinct morphologies and properties.

Molecules based on a 9,10-distyrylanthracene (B86952) core, a related anthracene (B1667546) derivative, have been shown to self-assemble into diverse nano-assemblies such as micelles, spheres, and sheet-like structures in aqueous solutions. nih.govrsc.org Similarly, DPA itself can be synthesized into various micro- and nanostructures, including octahedrons, spheres, microrods, and nanowires, often through surfactant-assisted processes. researchgate.net The presence of hydrophilic sulfonate groups is expected to facilitate such assembly in water, driving the hydrophobic DPA cores to aggregate while the sulfonate groups interface with the aqueous environment, leading to the formation of stable nanoparticles and nanoaggregates.

A suite of analytical techniques is employed to characterize the fabricated nanostructures. The morphology, size, and shape of the assemblies are typically investigated using microscopy techniques.

Characterization TechniqueInformation Obtained
Field Emission Scanning Electron Microscope (FESEM) Provides high-resolution images of the surface morphology and shape of nanostructures like octahedrons, microrods, and nanowires. researchgate.net
Transmission Electron Microscope (TEM) Offers detailed internal structure and crystallographic information of the nano-assemblies. researchgate.net
X-ray Diffraction (XRD) Determines the crystal structure and preferential growth directions of the self-assembled structures. researchgate.net
UV-visible (UV-vis) Spectroscopy Analyzes the electronic absorption properties, which can shift depending on the aggregation state and morphology of the nanostructures. researchgate.net
Fluorescence Spectroscopy Investigates the emission properties. Changes in shape from octahedrons to nanowires in DPA structures have been correlated with a slight blue-shift in emission spectra. researchgate.net

These characterization methods provide a comprehensive understanding of the relationship between the molecular design, the resulting supramolecular architecture, and the material's functional properties.

Host-Guest Chemistry and Encapsulation Studies

Supramolecular assemblies, particularly those forming porous frameworks, can act as hosts for smaller guest molecules. The introduction of sulfonate groups into DPA-based porous aromatic frameworks creates a more hydrophilic environment within the pores, making them potentially suitable for encapsulating specific guest molecules in aqueous media. chalmers.se The concept of host-guest chemistry in such frameworks allows for the tailoring of their electronic properties through post-synthetic modification. rsc.org

Studies on related systems have demonstrated the encapsulation of arenes within molecular cradles formed by substituted anthracenes, leading to significant enhancements in luminescence. nih.gov The formation of co-crystals, such as between DPA and pyrene, results in unique layered molecular packing where one molecule acts as the host for the other. mdpi.comresearchgate.net This indicates that sulfonated DPA assemblies could be designed to selectively bind and encapsulate target molecules, driven by a combination of electrostatic interactions from the sulfonate groups and π-stacking within the aromatic host structure.

Supramolecular Polymerization and Formation of Ordered Materials

Supramolecular polymerization is the formation of polymer-like chains through directional and reversible non-covalent interactions. For sulfonated diphenylanthracenes, the interplay between π-π stacking of the aromatic cores and electrostatic interactions of the sulfonate groups can drive the formation of one-dimensional, ordered materials. chalmers.se

In related systems, dendritic peptide amphiphiles functionalized with sulfate (B86663) groups have been shown to undergo charge-regulated, β-sheet-driven supramolecular polymerization into rod-like architectures. nih.gov The presence of charges from the sulfate groups was found to be critical, with physiological salt concentrations needed to screen the charges and trigger the formation of rigid supramolecular polymers. nih.gov A similar principle can be applied to 9,10-diphenylanthracene-2-sulfonic acid, where the directional interactions could lead to the formation of highly ordered, one-dimensional supramolecular polymers, creating functional materials with anisotropic properties. The introduction of anthracene units into conventional polymers has also been shown to improve thermal stability and introduce photocrosslinkable properties. researchgate.net

Advanced Applications of 9,10 Diphenylanthracene 2 Sulfonic Acid in Scientific Disciplines

Optoelectronic Device Technologies

The unique photophysical properties of the 9,10-diphenylanthracene (B110198) (DPA) core, such as high fluorescence quantum yield and deep blue emission, have made it a cornerstone for research in organic optoelectronics. wikipedia.orgomlc.org While much of the existing research focuses on the parent DPA molecule and its various non-ionic derivatives, the introduction of a sulfonic acid group at the 2-position, creating 9,10-diphenylanthracene-2-sulfonic acid (DPAS), significantly alters its properties, primarily by imparting water solubility. This modification opens avenues for its use in solution-processed devices and biological systems, though it also presents challenges for conventional fabrication methods.

Organic Light-Emitting Diodes (OLEDs) Emitter Performance and Efficiency

9,10-Diphenylanthracene and its derivatives are widely recognized as highly efficient blue light emitters in Organic Light-Emitting Diodes (OLEDs). wikipedia.orgrsc.org The performance of these materials is often evaluated based on key metrics such as external quantum efficiency (EQE), current efficiency (measured in candela per ampere, cd/A), and power efficiency (lumens per watt, lm/W). researchgate.nettailorpixels.comossila.com

Research into DPA derivatives has shown that modifying the core structure can tune the device's performance. For instance, creating non-symmetric DPA derivatives has been shown to improve film-forming properties and achieve high fluorescence quantum yields of up to 0.9 in a polymer host, while maintaining a deep-blue emission. rsc.org In one study, OLEDs using novel DPA derivatives with bulky substituents at the 2,6-positions as non-doped emitters achieved a current efficiency of 4.6–5.8 cd/A. Another comparative study involving an aza-analog of DPA (where a carbon atom is replaced by nitrogen) revealed that this substitution leads to a red shift in the electroluminescence, which was attributed to the formation of an exciplex between the emitter and the hole-transport layer. rsc.orgnih.govresearchgate.net

While extensive data exists for various DPA derivatives, specific performance metrics for this compound in OLEDs are not widely reported in the reviewed literature. The sulfonic acid group's polarity and tendency to form salts make it incompatible with the thermal evaporation techniques typically used for fabricating small-molecule OLEDs. However, its water solubility suggests potential applications in solution-processed OLEDs (PLEDs), an area that remains to be fully explored for this specific compound.

Performance of Selected 9,10-Diphenylanthracene Derivatives in OLEDs
Derivative TypeRole in OLEDReported Performance MetricEmission ColorReference
Aza-DPA AnalogEmissive LayerRed-shift in electroluminescence to ~512 nmGreen (from exciplex) nih.govresearchgate.net
Non-symmetric DPAEmissive LayerFluorescence Quantum Yield up to 0.9 (in host)Deep Blue (<450 nm) rsc.org

Organic Thin-Film Transistors (OTFTs) as Active Semiconductor Layers

Organic Thin-Film Transistors (OTFTs) are fundamental components of flexible and transparent electronics, where the performance is largely dictated by the charge carrier mobility of the organic semiconductor used. sigmaaldrich.com Derivatives of 9,10-diphenylanthracene have been investigated for their semiconducting properties.

Research on bulk crystals of the parent 9,10-diphenylanthracene (DPA) has demonstrated ambipolar charge transport, exhibiting both electron and hole mobility. mdpi.comresearchgate.net One study reported an electron mobility of 13 cm²/Vs and a hole mobility of 3.7 cm²/Vs in DPA bulk crystals, which is notably high for an organic material and surpasses the performance of amorphous silicon. mdpi.comresearchgate.net Furthermore, non-symmetric DPA derivatives designed to have superior film-forming properties have achieved very high hole drift mobilities in the range of approximately 5 × 10⁻³ to 1 × 10⁻² cm² V⁻¹ s⁻¹ in solution-processed amorphous films. rsc.org

The introduction of a sulfonic acid group to the DPA core to form this compound would fundamentally alter its electronic properties and film-forming characteristics from solution. The ionic nature of the sulfonate group would likely disrupt the intermolecular π-π stacking that is crucial for efficient charge transport in crystalline organic semiconductors. While this modification could enable its use in aqueous-based or electrolyte-gated transistor configurations, specific studies detailing the charge transport properties of this compound as an active semiconductor layer in OTFTs are not prevalent in the current body of scientific literature.

Charge Carrier Mobility of 9,10-Diphenylanthracene and its Derivatives
CompoundFormHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]Reference
9,10-Diphenylanthracene (DPA)Bulk Crystal3.713 mdpi.comresearchgate.net
Non-symmetric DPA DerivativesAmorphous Film~5 × 10⁻³ - 1 × 10⁻²Not Reported rsc.org

Potential in Organic Solar Cells and Photodetectors

The strong absorption and emission characteristics of the anthracene (B1667546) core make its derivatives interesting candidates for applications in organic photovoltaics (OPVs) and photodetectors. mdpi.com In organic solar cells, materials must efficiently absorb sunlight and facilitate the separation of excitons into free charge carriers. researchgate.netnih.gov

For photodetector applications, the key performance metrics include photoresponsivity, photosensitivity, and specific detectivity. arxiv.org Organic semiconductors are promising for these applications due to their tunable properties and suitability for flexible devices. researchgate.net

However, there is a notable lack of specific research on the application of this compound in either organic solar cells or photodetectors. The sulfonic acid group's influence on the material's bandgap, energy level alignment with other materials, and morphology in a bulk-heterojunction blend would need to be systematically investigated to determine its potential in these optoelectronic devices. Its water solubility could be an advantage for fabricating devices using environmentally friendly solvents.

Advanced Chemical and Biochemical Sensing Platforms

The inherent fluorescence and electrochemical properties of 9,10-diphenylanthracene derivatives make them valuable tools in analytical chemistry. The sulfonation to produce this compound (DPAS) enhances its utility in aqueous environments, which is particularly relevant for biochemical studies.

Triplet-State Reporter Applications in Chemiluminescence Studies

Chemiluminescence (CL) is the emission of light from a chemical reaction. In many such reactions, an intermediate is formed in an excited triplet state. Since triplet states are often poor emitters of light, a "reporter" or "sensitizer" molecule is used to capture the energy from the triplet state and then emit it as fluorescence. researchgate.net

Sodium 9,10-diphenylanthracene-2-sulfonate (DPAS) has been effectively utilized as a water-soluble probe in chemiexcitation studies. researchgate.net It functions as a triplet-state reporter, where it undergoes energy transfer from an excited triplet species (like triplet acetone (B3395972) generated from the thermolysis of dioxetanes), leading to the formation of the excited singlet state of DPAS, which then fluoresces. researchgate.net This property is crucial for studying reaction mechanisms that generate triplet-state intermediates in aqueous media. researchgate.net

Furthermore, DPAS has been a subject of study in electrogenerated chemiluminescence (ECL), a process where light is produced from reactions initiated by an electric current. usm.edu Research has shown that the ECL signals from DPAS can be significantly enhanced—by more than tenfold—through the addition of a nitrate (B79036) salt, which points to pathways for improving the sensitivity of ECL-based analytical methods. usm.edu

Photophysical Properties of DPAS in Chemiluminescence Studies
PropertyObservation/ValueContextReference
RoleTriplet-State ReporterAqueous solution studies of tetramethyldioxetane thermolysis researchgate.net
Fluorescence DecayUsed to determine triplet acetone lifetime (13 ± 2 µs)Energy transfer from triplet acetone to DPAS researchgate.net
ECL Signal Enhancement>10 times increaseIn the presence of a nitrate salt in anodic ECL systems usm.edu

Stress/Damage Sensing via Mechanochemical Release Mechanisms

The application of 9,10-diphenylanthracene (DPA) derivatives in stress and damage sensing is an emerging area of materials science, leveraging the principles of mechanochemistry. Research has focused on utilizing DPA as a fluorescent reporter molecule that is released from a polymer network upon the application of mechanical force. nih.govacs.org This is achieved by incorporating a "mechanophore," a force-sensitive molecular unit, into the polymer structure.

When polymer networks crosslinked with this DPA-ADC mechanophore are subjected to mechanical stress, such as compression, the mechanophore is activated. nih.gov This activation triggers a retro-Diels-Alder reaction, which breaks the adduct apart and releases the highly fluorescent 9,10-diphenylanthracene molecules. acs.org The parent DPA-ADC mechanophore is weakly fluorescent, whereas the released DPA molecule has a high fluorescence quantum yield approaching unity. nih.govacs.org This significant increase in fluorescence upon mechanical stress allows for the direct visualization and sensing of stress or damage within the material. acs.org The release of DPA has been confirmed through fluorescence spectroscopy and gas chromatography-mass spectrometry (GC-MS) analysis of materials after compression. nih.govacs.org This fluorogenic response to mechanical force positions such DPA-based mechanophores as promising candidates for developing advanced materials with integrated stress-sensing capabilities. nih.gov

Scintillator Applications for Radiation Detection

9,10-diphenylanthracene (DPA) has been identified as a highly promising organic scintillator material for applications in radiation detection, particularly for identifying fast neutrons. nih.govresearchgate.netmdpi.com Organic scintillators are crucial in fields requiring the detection of fast neutrons, such as nuclear non-proliferation and monitoring of special nuclear materials. nih.gov DPA demonstrates several properties that make it a superior alternative to other organic scintillators like stilbene, including excellent scintillation efficiency, high light yield, rapid response, and good thermal stability. nih.govmdpi.com Its melting point is over 120°C higher than that of stilbene, allowing it to be used in a wider range of temperatures. mdpi.com

Evaluation for Fast-Neutron Detection and Gamma Discrimination

A critical requirement for fast-neutron detectors is the ability to distinguish neutron signals from the gamma-ray background radiation that is almost always present. researchgate.net 9,10-diphenylanthracene has shown excellent capabilities in neutron-gamma discrimination through the pulse shape discrimination (PSD) technique. nih.govresearchgate.netresearchgate.net This method works because the light pulses generated by neutrons and gamma rays in the scintillator have different shapes and decay times.

Studies have demonstrated that DPA crystals can effectively screen and separate neutron and gamma-ray signals. nih.gov The performance of a scintillator in PSD is often quantified by a figure of merit (FOM). A higher FOM value indicates better separation between the neutron and gamma signals. High-quality DPA crystals have achieved an impressive FOM of 3.56, confirming their strong potential for fast neutron detection applications. nih.gov Comparative investigations have also established that DPA possesses better pulse shape discrimination properties than anthracene, a well-known scintillator. researchgate.net

Characterization of Light Yield and Scintillation Decay Time

The performance of a scintillator is largely defined by its light yield (the number of photons produced per unit of energy deposited) and its scintillation decay time (the speed of the light emission). 9,10-diphenylanthracene excels in both areas. It exhibits a high light yield, with reported values of up to 20,000 photons per mega-electron volt (ph/MeV). researchgate.netresearchgate.netresearchgate.net This high output contributes to a stronger signal and better energy resolution.

In direct comparisons, the light yield of DPA has been found to be significantly higher than that of other standard scintillators. One study reported that the light yield of DPA is 1.42 times that of trans-stilbene (B89595) (TSB). nih.gov Another investigation found that DPA crystals grown by the melt method had a light yield 1.1 times that of stilbene. researchgate.netfigshare.com

In addition to its high light yield, DPA has a fast scintillation response. The decay time of the scintillation signal is very short, with various studies reporting values of approximately 12 ns, less than 20 ns, and about 20 ns. researchgate.netresearchgate.netresearchgate.net This rapid decay allows for high count rates and precise timing measurements, which are crucial for many radiation detection applications.

PropertyReported ValueReference
Light YieldUp to 20,000 ph/MeV researchgate.netresearchgate.netresearchgate.net
Light Yield vs. Stilbene1.1 times (melt-grown crystal) researchgate.netfigshare.com
Light Yield vs. TSB1.42 ± 0.033 times nih.gov
Scintillation Decay Time~12 ns researchgate.net
Scintillation Decay Time< 20 ns researchgate.net
Scintillation Decay Time~20 ns researchgate.netresearchgate.net
PSD Figure of Merit (FOM)3.56 nih.gov

Outlook and Future Research Trajectories

Development of Novel Functional Derivatives for Enhanced Performance

A primary avenue for future research lies in the chemical modification of the DPAS structure to create novel functional derivatives with tailored properties. The parent molecule, 9,10-diphenylanthracene (B110198) (DPA), has been the subject of extensive derivatization to tune its performance in applications like organic light-emitting diodes (OLEDs). chemicalbook.comwikipedia.orgresearchgate.net Similar strategies can be applied to DPAS to enhance its performance in aqueous environments.

Future synthetic efforts could focus on:

Tuning Emission Wavelengths: Introducing electron-donating or electron-withdrawing groups onto the anthracene (B1667546) core or the peripheral phenyl rings can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for precise control over the emission color, potentially shifting it across the visible spectrum for applications in multicolor bioimaging or multiplexed analytical assays.

Improving Quantum Efficiency: Strategic functionalization can mitigate non-radiative decay pathways, thereby increasing the fluorescence and electrochemiluminescence (ECL) quantum yields. For instance, rigidifying the molecular structure can reduce vibrational energy losses, leading to brighter emission.

Enhancing Solubility and Biocompatibility: While the sulfonic acid group confers water solubility, further modifications, such as the introduction of polyethylene (B3416737) glycol (PEG) chains, could enhance biocompatibility and reduce non-specific binding, which is crucial for in-vivo applications and biosensing. acs.org

Introducing Reactive Moieties: Incorporating specific functional groups (e.g., N-hydroxysuccinimide esters, maleimides) would enable covalent conjugation of DPAS to biomolecules like proteins and nucleic acids, creating highly specific ECL labels for immunoassays and DNA probes. utexas.eduusm.edu

Modification Strategy Target Property Potential Application
Attaching electron-donating/withdrawing groupsTuned emission wavelengthMulticolor imaging, multiplexed sensors
Rigidifying the molecular backboneIncreased quantum yieldBrighter probes, more sensitive assays
Adding PEG or other biocompatible chainsEnhanced biocompatibilityIn-vivo diagnostics, reduced background
Incorporating bio-conjugation handlesCovalent labeling capabilityTargeted immunoassays, DNA probes

Integration into Hybrid Material Systems and Composites

To transition DPAS from solution-based applications to solid-state devices, its integration into hybrid materials and composites is a critical research direction. The inherent water solubility of DPAS makes it an excellent candidate for incorporation into various matrices. utexas.edu Future work will likely explore the development of:

Polymer-Based Systems: Dispersing DPAS within water-soluble polymer matrices or hydrogels could lead to the creation of flexible, solid-state ECL devices, wearable sensors, or luminescent coatings.

Inorganic-Organic Hybrids: Encapsulating DPAS within porous inorganic hosts like silica (B1680970) nanoparticles or metal-organic frameworks (MOFs) could enhance its photostability, prevent aggregation-induced quenching, and create robust, reusable sensing platforms.

Nanomaterial Composites: Combining DPAS with nanomaterials such as gold nanoparticles or quantum dots could lead to synergistic effects, such as enhanced ECL through resonance energy transfer (FRET/EET) mechanisms or improved electrical conductivity for more efficient device operation. sigmaaldrich.com

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring

While steady-state fluorescence and ECL measurements have provided foundational knowledge about DPAS, a deeper understanding of its dynamic behavior requires more advanced spectroscopic tools. acs.orgresearchgate.net Future research will benefit from the application of:

Time-Resolved Spectroscopy: Techniques like time-correlated single-photon counting (TCSPC) can precisely measure the fluorescence lifetime of DPAS and its derivatives. This data is crucial for understanding excited-state deactivation pathways and for designing efficient energy transfer systems.

Transient Absorption Spectroscopy: This method allows for the direct observation of short-lived intermediates, such as radical ions and triplet states, that are formed during the ECL process. Such studies can provide definitive evidence for proposed reaction mechanisms and help identify efficiency-limiting side reactions.

Single-Molecule Spectroscopy: Probing individual DPAS molecules can reveal heterogeneities in their photophysical properties that are obscured in ensemble measurements. This is particularly relevant for understanding how local environments within a biological sample or a composite material affect luminescent behavior.

Exploration of New Mechanistic Pathways for Light Emission and Sensing

Expanding the functional repertoire of DPAS involves exploring novel mechanisms beyond its currently known ECL behavior with common coreactants. utexas.eduacs.org Future investigations could uncover new operational modes:

Triplet-Triplet Annihilation Upconversion (TTA-UC): The parent DPA molecule is a classic example of a TTA-UC emitter, where two triplet-state molecules interact to generate a higher-energy singlet excited state that then emits light. rsc.org Exploring conditions and sensitizer (B1316253) pairs that could enable efficient TTA-UC for DPAS in aqueous media would open doors to applications requiring low-energy light excitation, such as bioimaging with reduced phototoxicity.

Photosensitization: As a polycyclic aromatic hydrocarbon, DPAS has the potential to act as a photosensitizer, generating reactive oxygen species (ROS) like singlet oxygen upon light irradiation. nih.gov Research into this property could lead to its use in photodynamic therapy or as an indicator for oxidative stress.

Alternative Coreactants: The systematic investigation of new ECL coreactants beyond tripropylamine (B89841) (TPrA) and peroxydisulfate (B1198043) could lead to systems with improved stability, higher efficiency, or responsiveness to specific analytes, thereby creating novel sensing paradigms. utexas.eduacs.org

Synergistic Approaches between Experimental and Computational Methodologies

A powerful strategy for accelerating the development of DPAS-based technologies is the close integration of experimental synthesis and characterization with theoretical and computational modeling. While specific computational studies on DPAS are not yet widespread, this approach is standard for related molecules. mdpi.com Future research will increasingly rely on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict the geometric and electronic structures, redox potentials, and absorption/emission spectra of DPAS and its hypothetical derivatives. These calculations can prescreen candidate molecules and guide synthetic efforts toward derivatives with the most promising properties, saving significant experimental time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of DPAS in complex environments, such as in aqueous solution, interacting with biomolecules, or embedded within a polymer matrix. These simulations provide insights into solvation dynamics, conformational changes, and intermolecular interactions that govern the performance and stability of DPAS-based systems.

By combining predictive computational models with targeted experimental validation, the design-synthesis-testing cycle can be significantly streamlined, paving the way for the rapid development of next-generation luminescent materials based on the DPAS scaffold.

Q & A

Basic: What are the recommended methods for synthesizing 9,10-diphenylanthracene-2-sulfonic acid?

Synthesis typically involves sulfonation of the parent anthracene derivative. A common approach is to introduce the sulfonic acid group via electrophilic substitution using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (30–50°C). Post-sulfonation, neutralization with sodium hydroxide yields the sodium salt, which can be purified via recrystallization or column chromatography. Similar protocols for anthraquinone sulfonic acids (e.g., 9,10-Anthraquinone-2-sulfonic acid sodium salt) emphasize controlling reaction time to avoid over-sulfonation and byproduct formation .

Basic: How can the purity of this compound be assessed?

High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is recommended for purity analysis, achieving ≥98% resolution for anthracene derivatives. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while elemental analysis validates stoichiometry. For sodium salts, inductively coupled plasma mass spectrometry (ICP-MS) ensures accurate cation quantification .

Advanced: How can contradictory fluorescence quantum yield values for derivatives be resolved?

Discrepancies often arise from solvent polarity, oxygen quenching, or excitation wavelength variability. Standardize measurements using degassed solvents (e.g., DMSO or ethanol) under inert atmospheres. Calibrate fluorimeters with reference compounds (e.g., quinine sulfate) and report excitation/emission slit widths. Comparative studies with 9,10-Anthraquinone-2-sulfonate charge-transfer complexes highlight solvent-dependent photophysical behavior .

Advanced: How does the sulfonic acid group influence electrochemical properties?

The sulfonate group enhances hydrophilicity and electron-withdrawing effects, shifting redox potentials. Cyclic voltammetry (CV) of anthraquinone-2-sulfonate shows reversible quinone/hydroquinone transitions at lower potentials compared to non-sulfonated analogs. Differential pulse voltammetry (DPV) in buffered solutions (pH 7–10) can quantify these effects, with ionizable sulfonate groups affecting proton-coupled electron transfer kinetics .

Basic: What storage conditions ensure stability?

Store in airtight containers at 2–8°C, protected from light. Avoid oxidizing agents (e.g., HNO₃, KMnO₄), which degrade sulfonic acid groups. Desiccants like silica gel prevent hygroscopic absorption. Stability studies for related compounds indicate <5% decomposition over 12 months under these conditions .

Advanced: What catalytic mechanisms are observed in alkaline pulping?

In the soda process, 9,10-Anthraquinone-2-sulfonate acts as a redox mediator, accelerating lignin degradation via single-electron transfer. Mechanistic studies using electron paramagnetic resonance (EPR) detect radical intermediates. Kinetic isotope effects (KIEs) and DFT modeling further elucidate charge-transfer pathways .

Basic: Which spectroscopic techniques characterize structural features?

  • UV-Vis : Identify π→π* transitions (λmax ~350–400 nm for anthracene cores).
  • Fluorescence : Probe excited-state behavior (e.g., aggregation-induced emission).
  • FT-IR : Confirm sulfonate S=O stretching (1040–1220 cm⁻¹).
  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and sulfonate proton environments .

Advanced: How to address solubility data discrepancies?

Standardize solvent pre-treatment (e.g., drying molecular sieves) and temperature control (±0.1°C). Use dynamic light scattering (DLS) to detect aggregates. For low solubility in polar solvents, consider co-solvents (e.g., DMSO-water mixtures) or micellar systems. Solubility parameters (Hansen, Hildebrand) guide solvent selection .

Advanced: Challenges in synthesizing substituted derivatives?

Regioselectivity is influenced by steric hindrance from phenyl groups. Protecting sulfonate moieties with tert-butyl esters during electrophilic substitution (e.g., bromination) improves yield. Computational tools (e.g., Fukui indices) predict reactive sites. Post-functionalization via Suzuki-Miyaura coupling introduces aryl groups selectively .

Basic: What safety precautions are essential?

Use N95 respirators, nitrile gloves, and eye protection. Handle in fume hoods to avoid inhalation. Spill protocols include neutralization with sodium bicarbonate and disposal via licensed waste management. Ecotoxicity data (e.g., OECD 201/202 tests) recommend minimizing environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.